

# The Pharmacokinetic Profile of Ceralasertib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] By targeting ATR, Ceralasertib disrupts the ability of cancer cells to repair DNA damage, leading to synthetic lethality in tumors with existing defects in other DDR pathways, such as those with ATM or BRCA mutations. This technical guide provides a comprehensive overview of the pharmacokinetics of Ceralasertib, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways.

### **Core Pharmacokinetic Properties**

Ceralasertib has been evaluated in a range of preclinical and clinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have demonstrated that Ceralasertib is rapidly absorbed orally, with a pharmacokinetic profile characterized by dose-dependent bioavailability.

### **Preclinical Pharmacokinetics in Mice**

A key preclinical study in mice investigated the pharmacokinetics of Ceralasertib following both intravenous and oral administration at various dose levels. The study revealed a dose-



dependent increase in exposure, suggesting saturable first-pass metabolism.[2]

| Parameter                         | 10 mg/kg IV | 2 mg/kg PO | 7.5 mg/kg<br>PO | 20 mg/kg<br>PO | 75 mg/kg<br>PO |
|-----------------------------------|-------------|------------|-----------------|----------------|----------------|
| Cmax<br>(μg/mL)                   | -           | 0.4 ± 0.1  | 2.5 ± 0.5       | 9.3 ± 1.5      | 49.3 ± 8.1     |
| AUC₀–∞<br>(μg·h/mL)               | 1.8 ± 0.2   | 0.8 ± 0.1  | 4.3 ± 0.6       | 17.8 ± 2.5     | 80.1 ± 11.2    |
| Bioavailability (%)               | -           | 22.2       | 31.9            | 49.4           | 59.3           |
| Data from<br>Kiesel et al.<br>[2] |             |            |                 |                |                |

Note: Bioavailability was calculated using the dose-normalized  $AUC_{0-\infty}$  from oral administration relative to the intravenous administration.

The study also indicated that Ceralasertib is rapidly distributed to tissues, with the exception of the brain and spinal cord.[3] Plasma protein binding in mice was determined to be moderate.[2]

### **Clinical Pharmacokinetics in Humans**

In a Phase I clinical trial (PATRIOT study, NCT02223-923) involving patients with advanced solid tumors, Ceralasertib was orally administered at doses ranging from 20 mg to 240 mg twice daily (BD). The key pharmacokinetic parameters from this study are summarized below.

| Dose      | Tmax (hours) | t½ (hours)  |
|-----------|--------------|-------------|
| 40 mg BD  | 0.5 - 4      | 5.3 - 7.7   |
| 80 mg BD  | 0.5 - 4      | 5.3 - 7.7   |
| 160 mg BD | 0.5 - 4      | 11.2 - 12.8 |
| 240 mg BD | 0.5 - 4      | 11.2 - 12.8 |



Another Phase I study evaluated Ceralasertib in combination with carboplatin. In this study, Ceralasertib was rapidly absorbed with a median Tmax of approximately 1 hour and a terminal plasma half-life of 8-11 hours.[4]

### **Metabolism and Excretion**

Preclinical studies in mice have identified sulfoxide and sulfone metabolites of Ceralasertib.[2] The decreasing metabolic ratio with increasing doses suggests a saturable pre-systemic metabolism.[2] In vitro studies have shown that Ceralasertib is not a time-dependent inhibitor of CYP3A4, a major enzyme involved in drug metabolism.[1] A dedicated human absorption, distribution, metabolism, and excretion (ADME) study is underway to further characterize these processes in patients.

## Experimental Protocols Preclinical Pharmacokinetic Study in Mice

Animal Model: Female BALB/c mice were used for the pharmacokinetic studies.[2]

Drug Formulation and Administration: For oral administration, Ceralasertib was formulated in 10% DMSO, 40% propylene glycol, and 50% water and administered via oral gavage. For intravenous administration, the drug was similarly formulated and administered via the tail vein. [5]

Sample Collection: Blood samples were collected at various time points post-administration via cardiac puncture. Plasma was separated by centrifugation.[2]

Bioanalytical Method: Plasma concentrations of Ceralasertib were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay was linear over a specified concentration range and met the US FDA guidance for bioanalytical method validation.[2]

- Chromatography: Separation was achieved on a C18 column with a gradient mobile phase.
- Mass Spectrometry: A triple quadrupole mass spectrometer was used for detection in the multiple reaction monitoring (MRM) mode.[2]



### **Clinical Pharmacokinetic Studies**

Study Design: The clinical pharmacokinetic data presented is from Phase I, open-label, dose-escalation studies in patients with advanced solid tumors.[4][6]

Dosing Regimens: Ceralasertib was administered orally, either as a monotherapy or in combination with other anti-cancer agents like carboplatin, on various dosing schedules.[4][6]

Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after drug administration.[6]

Bioanalytical Method: Plasma concentrations of Ceralasertib were quantified using a validated LC-MS/MS method, similar to the preclinical studies, adhering to regulatory guidelines.

## Signaling Pathways and Experimental Workflows Ceralasertib Mechanism of Action: ATR Inhibition

Ceralasertib exerts its anti-tumor effect by inhibiting the ATR kinase, a central player in the DNA Damage Response (DDR) pathway. The following diagram illustrates the simplified ATR signaling pathway and the point of inhibition by Ceralasertib.



Click to download full resolution via product page

Caption: Simplified ATR signaling pathway and inhibition by Ceralasertib.



### **Preclinical Pharmacokinetic Study Workflow**

The workflow for a typical preclinical pharmacokinetic study of Ceralasertib is depicted below.



Click to download full resolution via product page

Caption: Workflow for a preclinical pharmacokinetic study.

### Conclusion



Ceralasertib demonstrates a pharmacokinetic profile suitable for oral administration, with rapid absorption and dose-dependent bioavailability. The understanding of its ADME properties is still evolving, with ongoing studies expected to provide a more complete picture, particularly in humans. The preclinical and clinical data gathered to date support the continued development of Ceralasertib as a promising targeted therapy for various cancers. This technical guide serves as a consolidated resource for professionals in the field, providing a foundation for further research and development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Ceralasertib: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543705#pharmacokinetics-of-ceralasertib]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com